molecular formula C23H17ClN2O B11610669 2-[bis(1H-indol-3-yl)methyl]-4-chlorophenol

2-[bis(1H-indol-3-yl)methyl]-4-chlorophenol

Cat. No.: B11610669
M. Wt: 372.8 g/mol
InChI Key: HTCSGJSJNDCKPE-UHFFFAOYSA-N
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Description

2-[bis(1H-indol-3-yl)methyl]-4-chlorophenol is a compound that features a unique structure combining indole and phenol moieties. Indole derivatives are known for their significant biological activities and are prevalent in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[bis(1H-indol-3-yl)methyl]-4-chlorophenol typically involves the condensation of indole derivatives with chlorophenol under acidic conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction between indole and chlorophenol . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[bis(1H-indol-3-yl)methyl]-4-chlorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the indole rings .

Scientific Research Applications

2-[bis(1H-indol-3-yl)methyl]-4-chlorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[bis(1H-indol-3-yl)methyl]-4-chlorophenol involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. For example, it may inhibit enzymes or interact with DNA, leading to its potential use in anticancer therapies . The phenolic group can also participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[bis(1H-indol-3-yl)methyl]-4-chlorophenol is unique due to the combination of indole and chlorophenol moieties, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H17ClN2O

Molecular Weight

372.8 g/mol

IUPAC Name

2-[bis(1H-indol-3-yl)methyl]-4-chlorophenol

InChI

InChI=1S/C23H17ClN2O/c24-14-9-10-22(27)17(11-14)23(18-12-25-20-7-3-1-5-15(18)20)19-13-26-21-8-4-2-6-16(19)21/h1-13,23,25-27H

InChI Key

HTCSGJSJNDCKPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C3=C(C=CC(=C3)Cl)O)C4=CNC5=CC=CC=C54

Origin of Product

United States

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